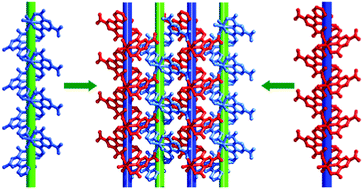Cobalt(ii), nickel(ii), manganese(ii) and zinc(ii) metal–organic frameworks constructed with the newly designed 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acidligand: syntheses, crystal structures and properties†
CrystEngComm Pub Date: 2013-03-21 DOI: 10.1039/C3CE00068K
Abstract
Four new coordination


Recommended Literature
- [1] Electrospun poly(N-isopropyl acrylamide)/poly(caprolactone) fibers for the generation of anisotropic cell sheets†
- [2] The iridium-catalyzed decarbonylation of aldehydes under mild conditions†
- [3] Back matter
- [4] A label-free aptamer-based biosensor for microRNA detection by the RNA-regulated fluorescence of malachite green†
- [5] A hydrothermally stable Zn(ii)-based metal–organic framework: structural modulation and gas adsorption†
- [6] Synthesis and anti-cancer activities of glycosides and glycoconjugates of diterpenoid isosteviol†
- [7] Phenothiazine and triphenylamine-based fluorescent Schiff bases for the dual application of white light generation and H2O2 sensing†
- [8] Combined inorganic base promoted N-addition/[2,3]-sigmatropic rearrangement to construct homoallyl sulfur-containing pyrazolones†
- [9] Core cross-linked star (CCS) polymers with tunable polarity: synthesis by RAFT dispersion polymerization, self-assembly and emulsification†
- [10] One pot synthesis of a highly efficient mesoporous ceria–titanium catalyst for selective catalytic reduction of NO

Journal Name:CrystEngComm
Research Products
-
CAS no.: 2555-28-4
-
CAS no.: 3665-51-8
-
Tetramethylthiuram monosulfide
CAS no.: 97-74-5
-
CAS no.: 110-57-6
-
CAS no.: 2783-17-7
-
1-phenyl-2-sulfanylethan-1-one
CAS no.: 2462-02-4
-
CAS no.: 79-46-9









